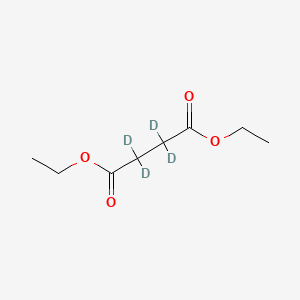

Diethyl succinate-2,2,3,3-d4

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Diethyl succinate-2,2,3,3-d4 can be synthesized through the esterification of succinic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by the esterification of deuterated succinic acid with ethanol. The process involves the use of large-scale reactors and continuous distillation to achieve high purity and yield .

化学反応の分析

Types of Reactions

Diethyl succinate-2,2,3,3-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinic acid derivatives.

Reduction: It can be reduced to form butanediol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted succinates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

Oxidation: Succinic acid derivatives.

Reduction: Butanediol derivatives.

Substitution: Substituted succinates.

科学的研究の応用

Neurobiology and Neuroprotection

Diethyl succinate has been studied for its neuroprotective properties, particularly in the context of ischemic conditions. Research indicates that DES can modulate microglial activation and polarization, which are critical in neuroinflammatory responses.

Case Study: Microglial Polarization

A study demonstrated that DES significantly decreased the pro-inflammatory M1 microglial population in both lipopolysaccharide (LPS)-treated and untreated cells. This modulation suggests potential therapeutic implications for neurodegenerative diseases characterized by chronic inflammation . The following table summarizes the effects observed:

| Parameter | Control (PBS) | LPS Treatment | LPS + DES Treatment |

|---|---|---|---|

| M1 Microglial Population (%) | 20 | 60 | 30 |

| ROS Production (Relative Units) | 1.0 | 2.5 | 1.5 |

| TNF-α Levels (pg/mL) | 50 | 200 | 100 |

Metabolic Studies

Diethyl succinate is also utilized in metabolic research due to its ability to influence cellular energy pathways. It has been shown to affect the proliferation of neural stem cells under ischemic conditions by altering succinate metabolism.

Case Study: Ischemic Stroke Model

In an ischemic stroke model involving C17.2 neural stem cells, the administration of DES inhibited cell proliferation and increased infarct volume in rats subjected to cerebral ischemia/reperfusion injury. This indicates that DES may play a role in modulating succinate levels during ischemic events, which could affect recovery outcomes .

Environmental Applications

Recent studies have evaluated the potential of diethyl succinate as a CO2 absorbent in carbon capture technologies. The performance of DES systems has been compared favorably against traditional methods.

Case Study: CO2 Capture Efficiency

A performance evaluation revealed that systems utilizing diethyl succinate exhibited superior CO2 absorption capabilities compared to dimethyl carbonate (DMC) and dimethyl ether carbonate (DEC). The following data highlights the absorption efficiency:

| Absorbent Type | CO2 Absorption Capacity (mmol/g) |

|---|---|

| Diethyl Succinate | 0.85 |

| Dimethyl Carbonate | 0.65 |

| Dimethyl Ether Carbonate | 0.60 |

Pharmaceutical Research

Diethyl succinate-2,2,3,3-d4 is being investigated for its potential use as an anticonvulsant and in other therapeutic areas due to its metabolic properties and safety profile.

Application Insights

- Anticonvulsant Properties : Research indicates that diethyl succinate can influence neuronal excitability and may have applications in treating epilepsy.

- Pharmaceutical Development : Ongoing studies are exploring the synthesis of novel compounds based on diethyl succinate for enhanced therapeutic efficacy.

作用機序

Diethyl succinate-2,2,3,3-d4 exerts its effects by modulating mitochondrial function and reducing reactive oxygen species (ROS) production. It acts on the succinate receptor (SUCNR1) to enhance anti-inflammatory responses and reduce mitochondrial fission .

類似化合物との比較

Similar Compounds

Dimethyl succinate-2,2,3,3-d4: Similar in structure but with methyl groups instead of ethyl groups.

Diethyl 2,3-diisobutylsuccinate: Used as a stereoregulating component in titanium-magnesium catalysts

Uniqueness

Diethyl succinate-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it valuable in tracing studies and metabolic research. Its ability to modulate mitochondrial function and reduce inflammation also sets it apart from other succinate derivatives .

生物活性

Diethyl succinate-2,2,3,3-d4 (also known as diethyl 2,2,3,3-tetradeuteriobutanedioate) is a deuterated form of diethyl succinate, which is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, safety profile, and relevant research findings.

Overview of this compound

Diethyl succinate is a diester of succinic acid and ethanol. The deuterated variant is used in various biochemical studies due to its ability to serve as a tracer in metabolic pathways. It is non-toxic and has applications in flavoring and fragrance industries .

1. Modulation of Microglial Function

Recent studies have highlighted the role of diethyl succinate in modulating microglial activation:

- Reduction of Pro-inflammatory Cytokines: Diethyl succinate significantly decreases the M1 microglial population while not affecting M2 polarization. This suggests its potential in mitigating neuroinflammation .

- Reactive Oxygen Species (ROS) Production: It has been shown to reduce ROS production in primary microglial cells, indicating a protective role against oxidative stress .

- Mitochondrial Dynamics: Diethyl succinate inhibits mitochondrial fission and promotes mitochondrial health by regulating cellular energy metabolism .

2. Impact on Cdc42 GTPase Activity

In ischemic conditions, diethyl succinate was found to induce succinylation of Cdc42 GTPase, which subsequently inhibited its activity. This mechanism may contribute to reduced proliferation of neural stem cells and aggravation of cerebral ischemia/reperfusion injury .

Safety Profile

A comprehensive safety assessment indicates that diethyl succinate does not exhibit genotoxicity or reproductive toxicity under current usage levels. The compound has undergone various toxicity evaluations:

- Genotoxicity: Evaluated using the BlueScreen assay; results were negative for cytotoxicity and genotoxicity .

- Repeated Dose Toxicity: No observed adverse effect level (NOAEL) was determined to be 7.5 mg/kg/day .

- Environmental Safety: Classified as non-PBT (persistent, bioaccumulative, and toxic) according to IFRA Environmental Standards .

Case Studies and Experimental Data

特性

IUPAC Name |

diethyl 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMROQRQHGEIOW-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482623 | |

| Record name | Diethyl succinate-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-62-0 | |

| Record name | Diethyl succinate-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52089-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。